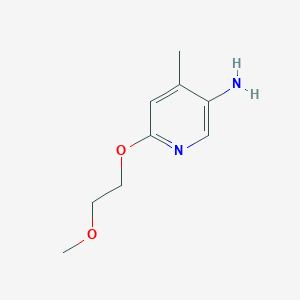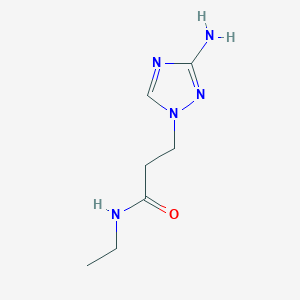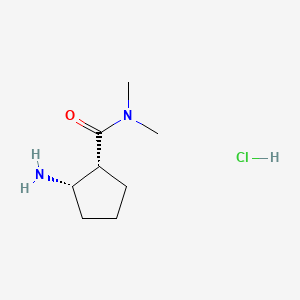
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include a cyclopentane ring substituted with an amino group and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often starting from a linear precursor.
Introduction of Functional Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions. Common reagents include amines and carboxylic acid derivatives.
Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxamide group can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2S)-2-amino-N-methylcyclopentane-1-carboxamide
- rac-(1R,2S)-2-aminocyclopentylacetic acid hydrochloride
- rac-(1R,2S)-2-ethoxyphenoxycyclopentan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis stands out due to its unique combination of functional groups and chiral centers. This structural uniqueness imparts specific reactivity and selectivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H17ClN2O |
|---|---|
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)6-4-3-5-7(6)9;/h6-7H,3-5,9H2,1-2H3;1H/t6-,7+;/m1./s1 |
Clé InChI |
MDRFBLYDDGVOPT-HHQFNNIRSA-N |
SMILES isomérique |
CN(C)C(=O)[C@@H]1CCC[C@@H]1N.Cl |
SMILES canonique |
CN(C)C(=O)C1CCCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
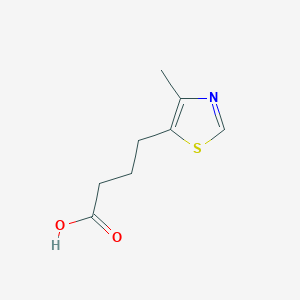
![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)
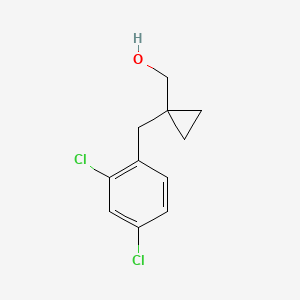
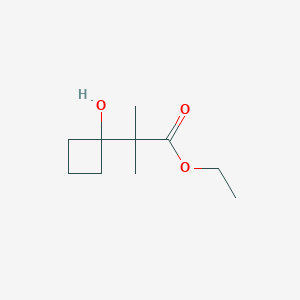
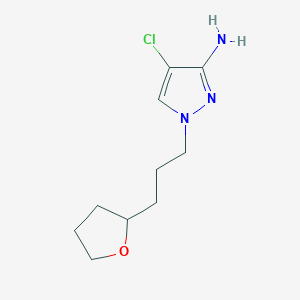
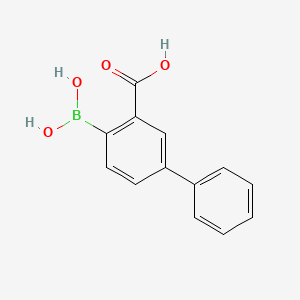
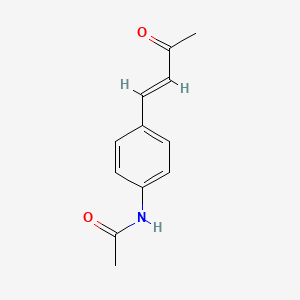
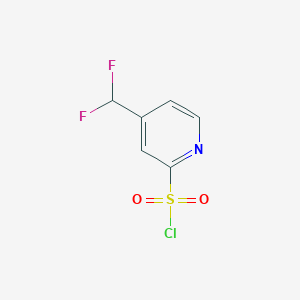
![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)
